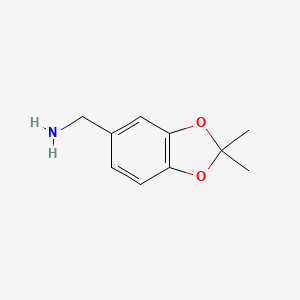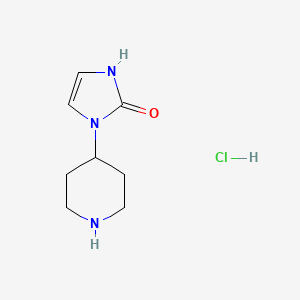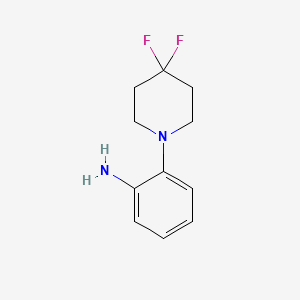
2-(4,4-Difluoropiperidin-1-yl)aniline
Vue d'ensemble
Description
2-(4,4-Difluoropiperidin-1-yl)aniline, also known as 4,4-difluoropiperidin-1-yl aniline, is a heterocyclic compound belonging to the family of piperidines. It is a colorless liquid with a melting point of -14 °C and a boiling point of 176 °C. This compound has a variety of applications in the field of science and technology, including pharmaceuticals, agrochemicals, and materials science. It is also used in the synthesis of other piperidine derivatives.
Applications De Recherche Scientifique
Electroluminescent Materials and OLED Applications
One area of application for similar aniline derivatives is in the design and synthesis of electroluminescent materials for organic light-emitting diodes (OLEDs). For instance, Vezzu et al. (2010) discussed the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes with potential application in OLEDs. These complexes demonstrated excellent performance with high external quantum efficiency, showcasing the relevance of aniline derivatives in the development of new electroluminescent materials for advanced display technologies (Vezzu et al., 2010).
Sensing and Detection
Aniline derivatives have also been employed in the development of chemosensors. For example, Shree et al. (2019) synthesized probes based on aniline derivatives for the selective and sensitive detection of aluminum ions in aqueous solutions. These chemosensors were capable of imaging intracellular Al3+ ions in living cells, highlighting the utility of aniline-based compounds in environmental monitoring and biomedical applications (Shree et al., 2019).
Energy Conversion and Storage
Aniline derivatives are also explored for their potential in energy conversion systems. Shahhosseini et al. (2016) focused on the electrochemical synthesis of novel polymers based on aniline derivatives for use as counter electrodes in dye-sensitized solar cells. The study demonstrated an improvement in energy conversion efficiency when using these polymers, indicating the role of such compounds in enhancing the performance of renewable energy technologies (Shahhosseini et al., 2016).
Corrosion Inhibition
Compounds related to aniline derivatives have been investigated for their corrosion inhibition properties. Daoud et al. (2014) synthesized a Schiff base from an aniline derivative that demonstrated efficient corrosion inhibition on mild steel in acidic environments. This underscores the potential application of aniline derivatives in protecting metals against corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Daoud et al., 2014).
Propriétés
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)5-7-15(8-6-11)10-4-2-1-3-9(10)14/h1-4H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOZCSHUDPHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropiperidin-1-yl)aniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

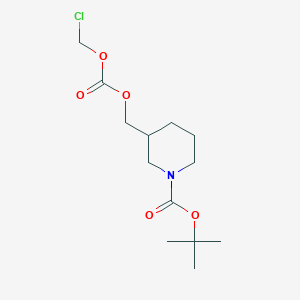
![3-Methyl-4-pyridin-2-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1473622.png)
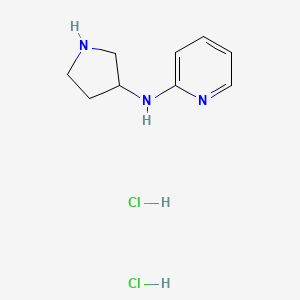
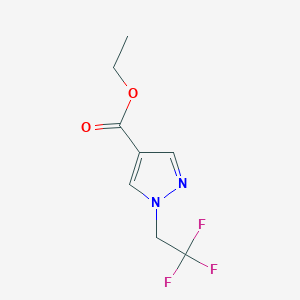
![(4-(1H-Pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl)methanamine](/img/structure/B1473630.png)
![[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B1473631.png)
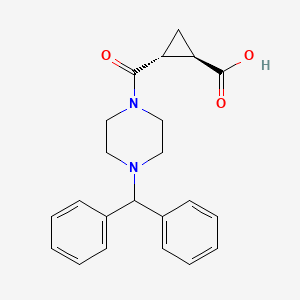
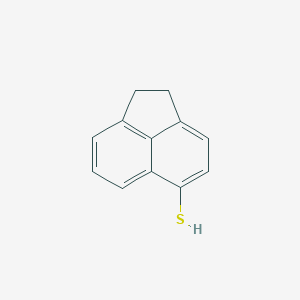
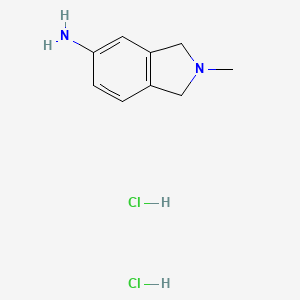
![2-[3-(trifluoromethyl)phenyl]hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473637.png)
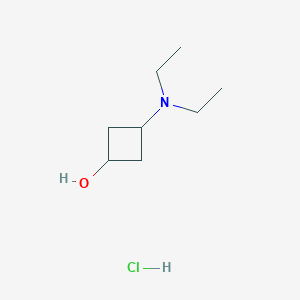
![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
